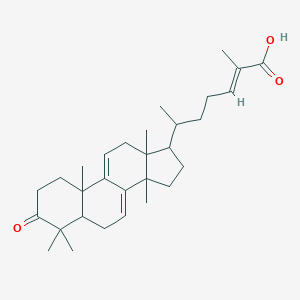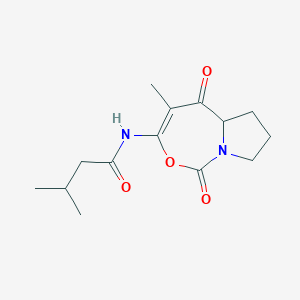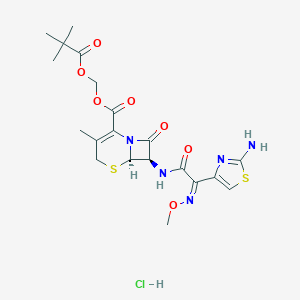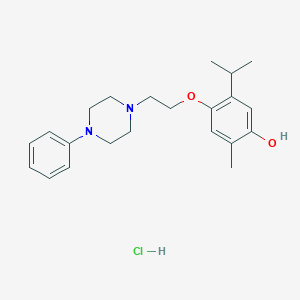
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-phenyl-1-piperazinyl)ethoxy)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-phenyl-1-piperazinyl)ethoxy)-, monohydrochloride, commonly known as MP-10, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. MP-10 has been studied for its potential use as a treatment for various neurological and psychiatric disorders.
Mécanisme D'action
MP-10 works by blocking the reuptake of dopamine, a neurotransmitter that plays a critical role in regulating mood, motivation, and movement. By inhibiting the reuptake of dopamine, MP-10 increases the levels of dopamine in the brain, which can improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to increase dopamine levels in the brain, which can improve symptoms of neurological and psychiatric disorders. However, it can also cause side effects such as anxiety, agitation, and insomnia. MP-10 can also have cardiovascular effects, including increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has been used in preclinical studies to investigate its potential therapeutic use in various neurological and psychiatric disorders. However, its use in humans is limited due to its potential side effects and lack of safety data. MP-10 is also a controlled substance, which means it is subject to legal and regulatory restrictions.
Orientations Futures
Further research is needed to investigate the safety and efficacy of MP-10 in humans. Future studies could explore the potential use of MP-10 in combination with other medications for the treatment of neurological and psychiatric disorders. Additionally, research could focus on developing new dopamine reuptake inhibitors with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of MP-10 involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with 4-phenylpiperazine, followed by the reaction with 2-(2-chloroethoxy)ethanol and then the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a monohydrochloride salt.
Applications De Recherche Scientifique
MP-10 has been studied for its potential therapeutic use in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. In preclinical studies, MP-10 has been shown to increase dopamine levels in the brain, which can improve symptoms of these disorders.
Propriétés
Numéro CAS |
103840-25-1 |
|---|---|
Nom du produit |
Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(4-phenyl-1-piperazinyl)ethoxy)-, monohydrochloride |
Formule moléculaire |
C22H31ClN2O2 |
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-methyl-4-[2-(4-phenylpiperazin-1-yl)ethoxy]-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C22H30N2O2.ClH/c1-17(2)20-16-21(25)18(3)15-22(20)26-14-13-23-9-11-24(12-10-23)19-7-5-4-6-8-19;/h4-8,15-17,25H,9-14H2,1-3H3;1H |
Clé InChI |
NWYQRBAQNWQSBL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC=C3.Cl |
SMILES canonique |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=CC=C3.Cl |
Autres numéros CAS |
103840-25-1 |
Synonymes |
2-methyl-4-[2-(4-phenylpiperazin-1-yl)ethoxy]-5-propan-2-yl-phenol hyd rochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



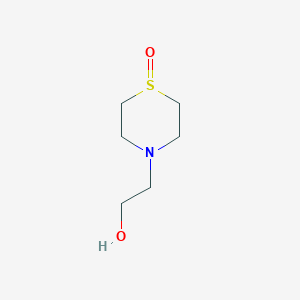
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
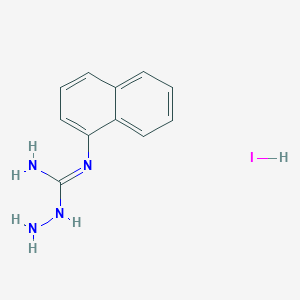
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
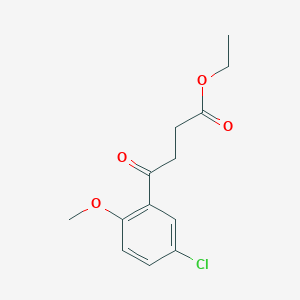
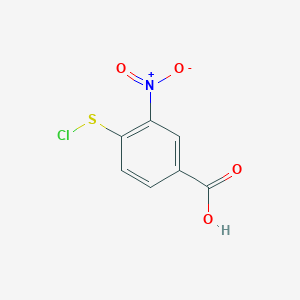
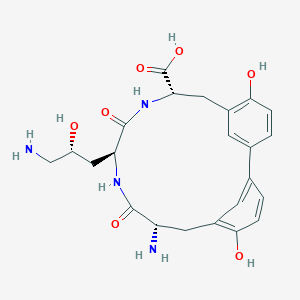
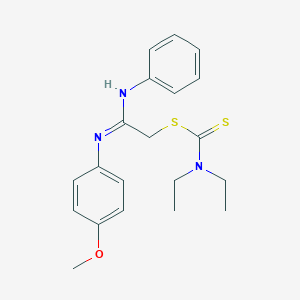
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
